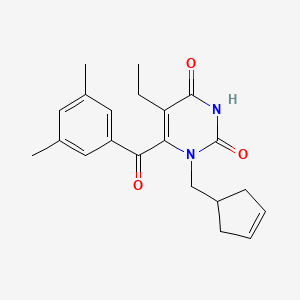

SJ-3366

概要

準備方法

SJ 3366の合成にはいくつかの段階が含まれます。 重要な中間体である5-エチル-2,4-ピリミジンジオンは、チオ尿素と適切なβ-ケトエステルとの縮合反応によって合成されます . 最終生成物であるSJ 3366は、中間体を特定の反応条件下で3-シクロペンテン-1-イルメチルおよび3,5-ジメチルベンゾイル基と反応させることによって得られます . SJ 3366の工業生産方法は広く文書化されていませんが、おそらく大規模生産用に最適化された同様の合成経路が含まれています。

化学反応の分析

SJ 3366は、次のようなさまざまな化学反応を起こします。

酸化: この反応はシクロペンテンイル基を修飾し、エポキシドまたはその他の酸化誘導体を形成する可能性があります。

還元: 還元反応はピリミジンジオン環を標的にし、ジヒドロピリミジン誘導体の形成につながります。

置換: 置換反応の一般的な試薬には、ハロゲンおよび求核剤が含まれ、ベンゾイルまたはシクロペンテンイル部分の官能基を置換することができます.

科学研究での応用

SJ 3366は、いくつかの科学研究での応用があります。

化学: NNRTIとその逆転写酵素との相互作用を研究するためのモデル化合物として役立ちます。

生物学: SJ 3366は、HIV-1およびHIV-2の阻害のメカニズムを調査し、ウイルスの複製プロセスを研究するために使用されます.

科学的研究の応用

SJ 3366 has several scientific research applications:

Chemistry: It serves as a model compound for studying NNRTIs and their interactions with reverse transcriptase.

Industry: SJ 3366 is utilized in the development of antiviral drugs and formulations.

作用機序

SJ 3366は、HIV-1逆転写酵素に対して混合阻害のメカニズムによってその効果を発揮します。 それは酵素の活性部位に結合し、ウイルスRNAからDNAへの転写を阻害します . さらに、SJ 3366はHIV-1とHIV-2の両方が標的細胞への侵入を阻害し、ウイルスの複製をさらに阻害します . この化合物の分子標的には、逆転写酵素と宿主細胞のウイルス侵入受容体が含まれます .

類似化合物との比較

SJ 3366は、エミビリンやネビラピンなどの他のNNRTIと比較されています。 これらの化合物とは異なり、SJ 3366は二重の作用機序を示し、より幅広いHIV株に対して効果的です . 類似の化合物には以下が含まれます。

SJ 3366は、逆転写酵素とウイルスの侵入の両方を阻害するという独自の能力により、HIV治療に対する多面的なアプローチを提供するため、際立っています .

特性

CAS番号 |

195720-26-4 |

|---|---|

分子式 |

C21H24N2O3 |

分子量 |

352.4 g/mol |

IUPAC名 |

1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26) |

InChIキー |

BEMROAADXJFLBI-UHFFFAOYSA-N |

SMILES |

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |

正規SMILES |

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione SJ-3366 SJ3366 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)

![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)

![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)

![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)